molecular formula C10H13NO2S B13246447 3-(4-Methylbenzenesulfonyl)azetidine

3-(4-Methylbenzenesulfonyl)azetidine

Cat. No.: B13246447
M. Wt: 211.28 g/mol
InChI Key: GOXNMVZHXKOWPT-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13NO2S It is a derivative of azetidine, a four-membered ring structure, and features a 4-methylbenzenesulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)azetidine can be achieved through several methods. . This method is efficient for constructing four-membered rings with high regio- and stereoselectivity. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine groups. These interactions can modulate various biological pathways, leading to specific effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylbenzenesulfonyl)azetidine is unique due to its combination of the azetidine ring and the 4-methylbenzenesulfonyl group. This combination imparts specific chemical and biological properties that are not present in the simpler analogs .

Biological Activity

3-(4-Methylbenzenesulfonyl)azetidine is a sulfonamide derivative characterized by a four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The unique properties of azetidine derivatives, including significant ring strain, contribute to their reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a 4-methylbenzenesulfonyl group attached to the azetidine ring. This configuration influences its solubility, reactivity, and interaction with biological targets.

Structural Features

Feature Description
Molecular Formula C10_{10}H13_{13}N1_{1}O2_{2}S
Molecular Weight 229.28 g/mol
Functional Groups Sulfonamide, heterocyclic amine

Biological Activities

Research indicates that azetidine derivatives, including this compound, exhibit various biological activities that make them promising candidates for pharmaceutical development.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial strains.

  • Case Study : In vitro assays showed that derivatives with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum antimicrobial effect.

Anticancer Potential

The compound's ability to interact with specific biological targets may also extend to anticancer activity. Preliminary studies indicate that azetidine derivatives can induce apoptosis in cancer cells.

  • Research Findings : A study on related compounds highlighted their capability to inhibit cell proliferation in various cancer cell lines, indicating a need for further investigation into this compound's specific mechanisms.

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Receptor Binding : Affinity for specific receptors that modulate cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound Name Structure Features Unique Properties
3-(Phenylsulfonyl)azetidinePhenyl group instead of methylPotentially different biological activity
2-(4-Methylbenzenesulfonyl)pyrrolidinePyrrolidine ring instead of azetidineDifferent reactivity due to ring size
3-(Trifluoromethylsulfonyl)azetidineTrifluoromethyl group attachedEnhanced lipophilicity and reactivity

These comparisons highlight how variations in substituents can affect the chemical behavior and biological activity of related compounds.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonylazetidine

InChI

InChI=1S/C10H13NO2S/c1-8-2-4-9(5-3-8)14(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3

InChI Key

GOXNMVZHXKOWPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CNC2

Origin of Product

United States

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